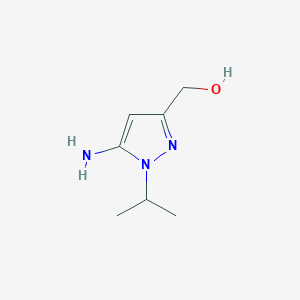

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-

描述

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- is a pyrazole derivative characterized by a hydroxyl-containing methanol group at position 3, an amino group at position 5, and an isopropyl substituent at position 1 of the pyrazole ring.

属性

IUPAC Name |

(5-amino-1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOVBBBPKDSTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis Procedure

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Dissolve in acetone, add K₂CO₃, drip iodomethane under stirring, heat at 60°C overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |

| 2 | Selective hydrolysis and esterification | Dissolve in methanol, cool to 0°C, add KOH dropwise, stir overnight at room temp | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |

| 3 | Conversion to acid chloride and amidation | Treat with SOCl₂, evaporate solvent, add toluene, evaporate, dissolve in THF; add ammonia solution at 0–5°C, stir 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate |

This method, detailed in patent CN105646355A, achieves the preparation of pyrazole derivatives bearing amino and hydroxymethyl groups through controlled functional group transformations, with reaction monitoring by TLC and purification by filtration and solvent evaporation.

Michael-Type Addition and Cyclization Using Hydrazines

An alternative and highly selective synthetic route involves the Michael addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be further elaborated to the target compound.

General Synthetic Procedure

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolve aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) | Stir under nitrogen atmosphere | - |

| 2 | Slowly add (ethoxymethylene)malononitrile (1) | Reflux for 0.5 to 4 hours | 47 - 93% |

| 3 | Purify crude product by column chromatography | Silica gel with hexane/ethyl acetate gradient | - |

This method, reported in a 2015 study, provides excellent regioselectivity, yielding exclusively 5-amino-1-aryl-1H-pyrazole derivatives without regioisomer or uncyclized hydrazide byproducts. The reaction tolerates various aryl hydrazines, including fluorinated and non-fluorinated, offering a versatile platform for substituted pyrazoles relevant to agrochemical applications.

Condensation of Pyrazole Hydrazides with Isocyanates

For the preparation of pyrazole derivatives bearing amino and hydroxymethyl groups, condensation reactions involving pyrazole hydrazides and isocyanates have been employed.

Example Synthesis

- Starting from 5-methyl-1H-pyrazole-3-carbohydrazide, phenyl isocyanate is added dropwise in methanol.

- The mixture is refluxed for 8 hours, followed by filtration and recrystallization.

- This yields pyrazole derivatives with amino functionalities in good yields (~81%).

This approach, described in a 2024 study, allows the preparation of pyrazole derivatives with functional groups suitable for further biological evaluation and structural modifications.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Notes |

|---|---|---|---|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate methylation and amidation | Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, K₂CO₃, KOH, SOCl₂, NH₃ | Methylation, hydrolysis, amidation | Not specified | Multi-step, regioselective, patented method |

| Michael Addition of Aryl Hydrazines | (Ethoxymethylene)malononitrile + aryl hydrazines | Ethanol, reflux | Michael addition and cyclization | 47–93% | One-step, high regioselectivity, versatile aryl substituents |

| Condensation of Pyrazole Hydrazides with Isocyanates | Pyrazole-3-carbohydrazide | Phenyl isocyanate, methanol | Condensation | ~81% | Suitable for amino-functionalized pyrazoles |

Research Findings and Notes

- The diethyl pyrazole dicarboxylate route allows precise functionalization at the 3- and 5-positions, enabling introduction of hydroxymethyl and amino groups via controlled chemical transformations.

- Michael-type addition reactions provide a simple, efficient, and regioselective one-step synthesis of amino-substituted pyrazoles, useful for generating diverse derivatives for agrochemical research.

- Condensation with isocyanates offers a complementary method to introduce amino and related functional groups on pyrazole hydrazides, facilitating the synthesis of biologically active derivatives.

- Reaction conditions such as temperature control (0–5°C for amidation), solvent choice (acetone, methanol, ethanol), and reagent stoichiometry are critical for optimizing yields and selectivity.

- Analytical techniques including TLC, NMR (1H, 13C, 19F), MS, and IR spectroscopy are essential for monitoring reaction progress and confirming product structures.

化学反应分析

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: The compound finds applications in the production of agrochemicals and materials with specific properties.

作用机制

The mechanism by which 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Group Impact: The target compound’s methanol group contrasts with the ester in Methyl (5-amino-1H-pyrazol-3-yl)acetate . Alcohols generally exhibit higher polarity than esters, suggesting differences in solubility and membrane permeability. Fipronil’s halogenated and sulfinyl groups confer strong electrophilic character, critical for insecticidal activity, whereas the target compound’s isopropyl group may reduce reactivity but improve metabolic stability.

The aminomethyl branch in the 1H-Pyrazole-5-methanamine derivative increases basicity (predicted pKa 8.86), which could enhance protonation under physiological conditions compared to the target compound’s neutral methanol group.

生物活性

1H-Pyrazole derivatives, including 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-, have garnered significant attention due to their diverse biological activities. This article delves into the pharmacological properties, synthesis methods, and case studies related to the biological activity of this compound.

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄O |

| Molecular Weight | 170.21 g/mol |

| CAS Number | To be determined |

| IUPAC Name | 5-amino-3-(1-methylethyl)-1H-pyrazole-3-methanol |

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Several studies have shown that pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. For instance, compounds similar to 1H-Pyrazole-3-methanol have been tested for their ability to reduce edema in animal models .

- Antimicrobial Activity : Pyrazole derivatives have demonstrated efficacy against various bacterial strains. In one study, a series of substituted pyrazoles were synthesized and tested against E. coli and S. aureus, showing promising antibacterial properties .

- Anticancer Potential : Some pyrazole compounds have been investigated for their anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies

- Anti-inflammatory Study : A study on a related pyrazole compound demonstrated significant anti-inflammatory effects comparable to indomethacin in a carrageenan-induced edema model. The compound exhibited a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro tests on another pyrazole derivative revealed effective inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin .

- Cancer Research : A recent investigation into the cytotoxic effects of pyrazole derivatives on various cancer cell lines showed that certain modifications to the pyrazole structure enhance its anticancer activity, leading to increased apoptosis rates .

Synthesis Methods

The synthesis of 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often includes the condensation of hydrazine with appropriate carbonyl compounds.

- Functionalization : Subsequent reactions introduce functional groups such as amino or hydroxymethyl groups at specific positions on the pyrazole ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing.

常见问题

Q. What are the standard synthetic routes for 1H-Pyrazole-3-methanol derivatives, and how can they be adapted for this compound?

Methodological Answer: The synthesis of pyrazole-methanol derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by functionalization. For example, the reaction of ethyl acetoacetate with phenylhydrazine under reflux conditions yields pyrazolone intermediates, which can be further modified . Adapting this for 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- would require:

- Step 1: Use 1-methylethyl hydrazine (or its precursor) to introduce the isopropyl group at position 1.

- Step 2: Incorporate the amino group at position 5 via nitration followed by reduction or direct substitution.

- Step 3: Hydroxymethylation at position 3 using formaldehyde or paraformaldehyde under basic conditions .

Key Parameters: Solvent choice (e.g., ethanol, dioxane), temperature control (reflux at 80–100°C), and catalysts (e.g., acetic acid for cyclization).

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR: Identify substituent positions (e.g., isopropyl group at N1, hydroxymethyl at C3) and confirm regioselectivity. Look for splitting patterns in the amino (-NH2) and methanol (-CH2OH) groups .

- IR Spectroscopy: Detect functional groups (e.g., -NH2 stretching at ~3300 cm⁻¹, -OH at ~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C8H14N3O has a theoretical mass of 168.1131).

- X-ray Crystallography: Resolve structural ambiguities, especially if unexpected tautomerism or stereochemical issues arise .

Q. How does the presence of amino and hydroxymethyl groups influence the compound’s reactivity?

Methodological Answer:

- Amino Group (-NH2): Enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides for amide formation) or participation in Schiff base synthesis .

- Hydroxymethyl (-CH2OH): Can undergo oxidation (to carboxylic acid), esterification, or serve as a hydrogen-bond donor, affecting solubility and crystallinity .

Caution: Competing reactions (e.g., intramolecular hydrogen bonding) may require protecting groups during multi-step syntheses.

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 1-methylethyl group?

Methodological Answer:

- Design of Experiments (DoE): Vary parameters like solvent polarity (toluene vs. DMF), temperature, and stoichiometry of 1-methylethyl hydrazine.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .

- Table 1: Example optimization data from analogous syntheses:

| Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | None | 45 | |

| Dioxane | 100 | ZnCl2 | 68 |

Q. How should contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR with IR and X-ray data. For example, an anomalous -NH2 shift could indicate tautomerism or solvent interactions .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- Case Study: highlights structural ambiguities resolved via crystallography for 3-methyl-1-phenylpyrazol-5-amine.

Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes).

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR Modeling: Correlate substituent effects (e.g., -CH2OH vs. -COOH) with activity data from analogs .

Q. What strategies mitigate decomposition during storage or under experimental conditions?

Methodological Answer:

- Stability Studies: Monitor degradation via HPLC under varying conditions (pH, temperature, light).

- Formulation: Store in amber vials at -20°C with desiccants. Use inert atmospheres (N2/Ar) during reactions to prevent oxidation .

- Additives: Antioxidants (e.g., BHT) or buffering agents (e.g., phosphate) may stabilize the amino and hydroxymethyl groups .

Q. How do solvent polarity and proticity affect regioselectivity in further functionalization?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Favor SN2 mechanisms for nucleophilic substitutions (e.g., -CH2OH → -CH2OAc).

- Protic Solvents (MeOH, H2O): Stabilize intermediates via hydrogen bonding, potentially directing electrophilic attacks to specific pyrazole positions .

- Case Study: shows improved regioselectivity in dioxane vs. ethanol for pyrazole-acetonitrile derivatives.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

Q. What experimental controls are critical when evaluating biological activity to avoid false positives/negatives?

Methodological Answer:

- Negative Controls: Use solvent-only and scaffold-only (e.g., pyrazole without -CH2OH/-NH2) analogs.

- Positive Controls: Benchmark against known inhibitors (e.g., kinase inhibitors for enzyme assays).

- Dose-Response Curves: Ensure linearity across concentrations (e.g., 1–100 μM) to validate IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。